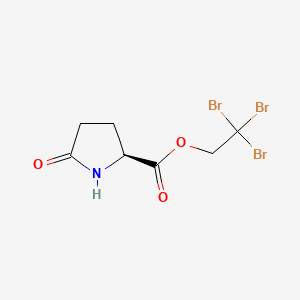
2,2,2-Tribromoethyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Tribromoethyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C7H8Br3NO3 and a molecular weight of 393.86 g/mol . It is an ester derivative of 5-oxo-L-proline and is characterized by the presence of three bromine atoms attached to the ethyl group.
Preparation Methods
The synthesis of 2,2,2-Tribromoethyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2,2,2-tribromoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane .
Chemical Reactions Analysis
2,2,2-Tribromoethyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,2-dibromoethyl or 2-bromoethyl derivatives.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 5-oxo-L-proline and 2,2,2-tribromoethanol.
Scientific Research Applications
2,2,2-Tribromoethyl 5-oxo-L-prolinate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of prodrugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-Tribromoethyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The 5-oxo-L-proline moiety can interact with amino acid residues in proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
2,2,2-Tribromoethyl 5-oxo-L-prolinate can be compared with other ester derivatives of 5-oxo-L-proline, such as:
2,2,2-Trichloroethyl 5-oxo-L-prolinate: Similar in structure but with chlorine atoms instead of bromine.
2,2,2-Trifluoroethyl 5-oxo-L-prolinate: Contains fluorine atoms, leading to different chemical properties and reactivity.
Methyl 5-oxo-L-prolinate: A simpler ester derivative with a methyl group instead of a halogenated ethyl group.
Properties
CAS No. |
54778-37-9 |
|---|---|
Molecular Formula |
C7H8Br3NO3 |
Molecular Weight |
393.86 g/mol |
IUPAC Name |
2,2,2-tribromoethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H8Br3NO3/c8-7(9,10)3-14-6(13)4-1-2-5(12)11-4/h4H,1-3H2,(H,11,12)/t4-/m0/s1 |
InChI Key |
NSUUOPICYTUVAM-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCC(Br)(Br)Br |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCC(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


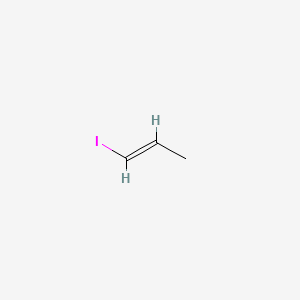
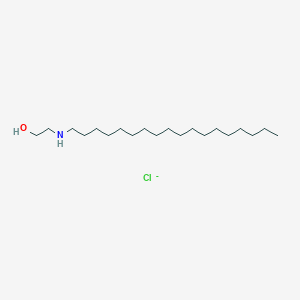
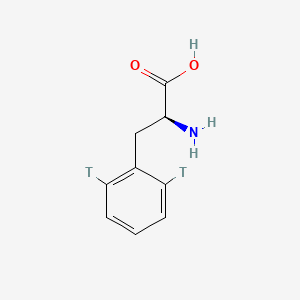
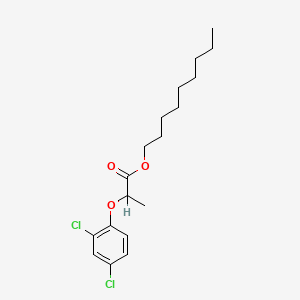
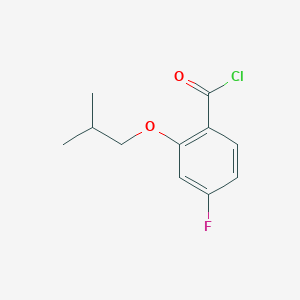
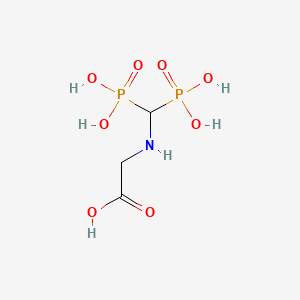
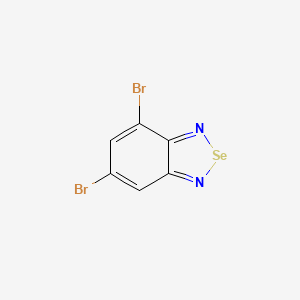
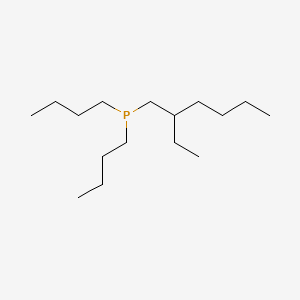


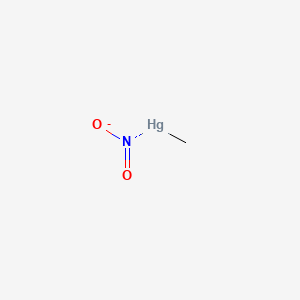

![1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione](/img/structure/B12648519.png)

